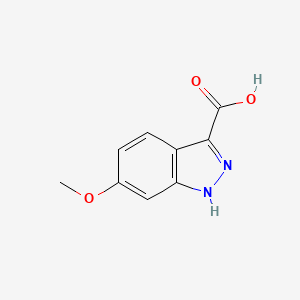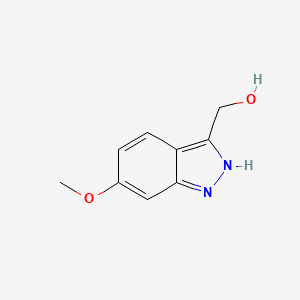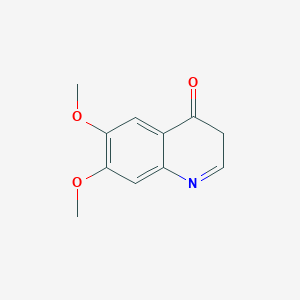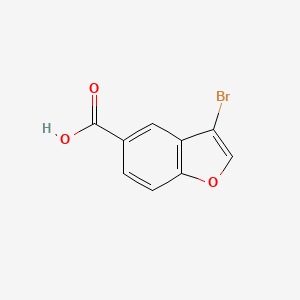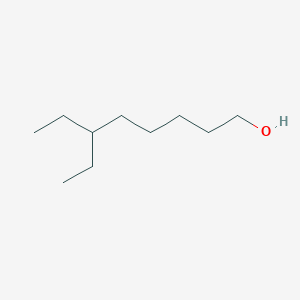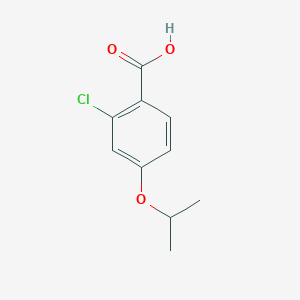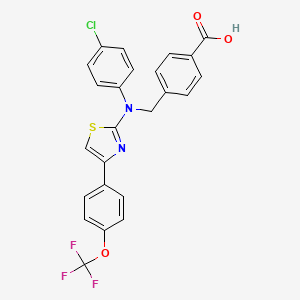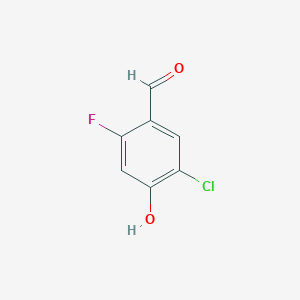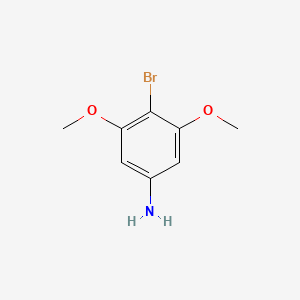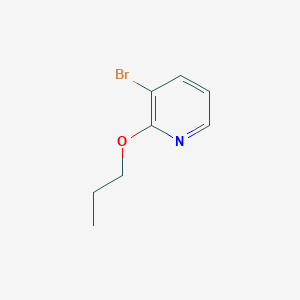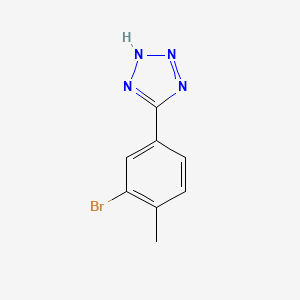
5-(3-Bromo-4-methylphenyl)-2H-tetrazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(3-Bromo-4-methylphenyl)-2H-tetrazole is a heterocyclic compound that features a tetrazole ring substituted with a 3-bromo-4-methylphenyl group
Applications De Recherche Scientifique
5-(3-Bromo-4-methylphenyl)-2H-tetrazole has several applications in scientific research:
Medicinal Chemistry: It is explored as a potential pharmacophore in the development of new drugs, particularly for its ability to interact with biological targets.
Materials Science: The compound is investigated for its use in the synthesis of novel materials with unique electronic or photophysical properties.
Organic Synthesis: It serves as a versatile building block for the construction of more complex molecules, facilitating the synthesis of various heterocyclic compounds.
Mécanisme D'action
Without specific context, it’s difficult to predict the exact mechanism of action of this compound. If it’s intended for use as a drug, its mechanism would depend on the specific biological target. Tetrazoles are often used in medicinal chemistry due to their bioisosteric similarity to carboxylic acids .
Safety and Hazards
Orientations Futures
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-Bromo-4-methylphenyl)-2H-tetrazole typically involves the following steps:
Starting Materials: The synthesis begins with 3-bromo-4-methylaniline as the starting material.
Formation of the Tetrazole Ring: The aniline derivative undergoes a cyclization reaction with sodium azide (NaN₃) and triethyl orthoformate (HC(OEt)₃) under acidic conditions to form the tetrazole ring.
Reaction Conditions: The reaction is usually carried out in a solvent such as ethanol or acetonitrile at elevated temperatures (80-100°C) to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for reagent addition, and efficient purification techniques such as crystallization or chromatography to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
5-(3-Bromo-4-methylphenyl)-2H-tetrazole can undergo various chemical reactions, including:
Substitution Reactions:
Oxidation and Reduction: The tetrazole ring can be involved in redox reactions, although these are less common compared to substitution reactions.
Coupling Reactions: The compound can be used in cross-coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds with other aromatic or aliphatic groups.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh₃)₄) and boronic acids or esters are employed under mild conditions (e.g., room temperature to 80°C) in solvents like toluene or ethanol.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with methoxide would yield a methoxy-substituted derivative, while Suzuki-Miyaura coupling would result in a biaryl compound.
Comparaison Avec Des Composés Similaires
Similar Compounds
5-Phenyl-2H-tetrazole: Lacks the bromo and methyl substituents, offering different reactivity and properties.
5-(4-Methylphenyl)-2H-tetrazole: Similar structure but without the bromine atom, affecting its chemical behavior and applications.
Uniqueness
5-(3-Bromo-4-methylphenyl)-2H-tetrazole is unique due to the presence of both the bromo and methyl groups on the phenyl ring, which can influence its reactivity and interactions in various chemical and biological contexts. This dual substitution pattern provides a balance of electronic and steric effects, making it a valuable compound for diverse applications.
Propriétés
IUPAC Name |
5-(3-bromo-4-methylphenyl)-2H-tetrazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrN4/c1-5-2-3-6(4-7(5)9)8-10-12-13-11-8/h2-4H,1H3,(H,10,11,12,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDTMWVWPEPRPBC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=NNN=N2)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrN4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.07 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

